4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxychromen-2-one
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Description
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxychromen-2-one, also known as DADMAC, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. DADMAC is a cationic surfactant that is widely used in various applications, including water treatment, papermaking, and personal care products. In recent years, DADMAC has been studied extensively for its potential applications in biomedical research, particularly in the field of drug delivery.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Specific Scientific Field
Medicinal chemistry and pharmacology.
Summary
1,4-Dioxa-8-azaspiro[4.5]decane exhibits promising pharmacological properties, making it a potential candidate for drug development. Researchers investigate its interactions with biological targets, such as receptors or enzymes, to design novel therapeutic agents.
Experimental Procedures
- Synthesis : Chemists synthesize 1,4-Dioxa-8-azaspiro[4.5]decane using established methods . The compound’s purity and structure are confirmed through spectroscopic techniques (e.g., NMR, IR).
Results
- High Affinity for Sigma-1 Receptors : 1,4-Dioxa-8-azaspiro[4.5]decane shows high affinity (Ki = 5.4 ± 0.4 nM) for sigma-1 receptors . This receptor is implicated in neuroprotection, pain modulation, and neurodegenerative diseases.
Chemical Biology
Specific Scientific Field
Chemical biology and bioorganic chemistry.
Summary
Researchers explore the interactions of 1,4-Dioxa-8-azaspiro[4.5]decane with biomolecules (e.g., proteins, nucleic acids) to understand cellular processes.
Experimental Procedures
Results
These applications highlight the versatility and potential impact of 1,4-Dioxa-8-azaspiro[4.5]decane in scientific research. Researchers continue to explore its properties and applications across various disciplines .[i]
properties
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c19-13-1-2-15-14(10-13)12(9-16(20)23-15)11-18-5-3-17(4-6-18)21-7-8-22-17/h1-2,9-10,19H,3-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGBWHZUNGJNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=O)OC4=C3C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxychromen-2-one |
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